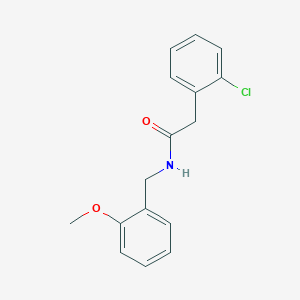![molecular formula C17H22N4O3S2 B4887999 N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4887999.png)
N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is a key player in various cellular processes such as cell proliferation, survival, and metabolism. The inhibition of PKB by this compound has shown promising results in the treatment of cancer and other diseases.
作用机制
The mechanism of action of N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide involves the inhibition of PKB/N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide signaling pathway. PKB is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of PKB by this compound leads to the activation of pro-apoptotic pathways, resulting in the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of downstream targets of PKB, including Bad and GSK-3β. In addition, it has also been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage.
实验室实验的优点和局限性
The advantages of using N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide in lab experiments include its potent inhibitory activity against PKB/N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide pathway, its ability to sensitize cancer cells to radiation therapy, and its potential as an adjuvant therapy for cancer treatment. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy in vivo.
未来方向
There are several future directions for the research on N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide. One direction is to further investigate its potential as an adjuvant therapy for cancer treatment. Another direction is to study its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo.
合成方法
The synthesis of N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide involves several steps. The starting material is 2-amino-4-methyl-5-thiazoleacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with benzylamine to form the benzylamide intermediate. The benzylamide is then treated with piperazine to form the piperazinylsulfonyl intermediate. Finally, this intermediate is reacted with acetic anhydride to form the desired compound.
科学研究应用
N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, it has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
N-[5-(4-benzylpiperazin-1-yl)sulfonyl-4-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-13-16(25-17(18-13)19-14(2)22)26(23,24)21-10-8-20(9-11-21)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCDHEFYWZNSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)
![4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)
![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4887998.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)